molecular formula C18H16BF2NO8 B045513 Diacetyloxyboranyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxoquinoline-3-carboxylate CAS No. 139678-43-6

Diacetyloxyboranyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxoquinoline-3-carboxylate

Cat. No.: B045513
CAS No.: 139678-43-6
M. Wt: 423.1 g/mol
InChI Key: CFNQRWRKTNKGDL-UHFFFAOYSA-N
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Description

Historical Evolution of Boron-Quinoline Chemistry

The development of boron-quinoline chemistry traces its origins to fundamental discoveries in organometallic coordination chemistry during the mid-20th century. Boron has demonstrated a remarkable historical trajectory in human society, with evidence of its utilization dating back thousands of years in ancient Babylonian and Egyptian civilizations, primarily in the form of borax mineral. The scientific exploration of boron began gaining momentum in the 18th century when boric acid was synthesized and utilized as a mild antiseptic and eye wash. However, the critical breakthrough that established boron as a significant player in synthetic chemistry occurred with the development of the Suzuki-Miyamura coupling reaction in 1979. This carbon-carbon bond forming reaction between alkenyl boranes or catecholates and aryl halides, catalyzed by palladium in the presence of a base, revolutionized the field of organic synthesis and significantly increased research focus on boronic acid chemistry.

The evolution of boron-quinoline complexes specifically emerged from the intersection of heterocyclic chemistry and organometallic coordination science. Early investigations into quinoline-based boron compounds were driven by the recognition that quinoline represents a highly privileged nitrogen-containing bicyclic ring system, where a benzene ring is fused to a pyridine ring. This structural motif appears frequently in natural products and has been traditionally employed in medicine for treating diverse diseases. The combination of boron coordination with quinoline frameworks gained particular attention when researchers discovered that boron atoms could stabilize the lowest unoccupied molecular orbital levels of quinoline ligands while narrowing the highest occupied molecular orbital-lowest unoccupied molecular orbital gap. This fundamental electronic modification resulted in significant changes to the photophysical properties of these compounds, with ligands typically exhibiting blue emission while their corresponding boron complexes displayed green or orange emission.

The synthetic methodology for creating boron-quinoline complexes has evolved considerably over the decades. Initially, conventional methods involved the use of diarylborinic acids or anhydrides and triaryl boranes, which were synthesized from organometallic reagents. However, the strong nucleophilicity of these reagents limited the scope of peripheral modifications that could be made to the boron cores. A significant advancement occurred with the development of metal-free one-pot synthesis techniques using boronic acids, representing the first instance of ligand-assisted organic group migration between boronic acids. This breakthrough involved a tetrahedral boron complex capable of transferring an organic group to the adjacent boron center within a boronic anhydride intermediate.

Significance of Diacetyloxyboranyl Complexation in Quinoline Derivatives

Diacetoxyboron complexation represents a particularly sophisticated approach to quinoline functionalization, offering unique advantages in terms of stability, reactivity, and biological activity. The diacetoxyboron coordination mode provides enhanced hydrolytic resistance compared to conventional phenylboronic acids, while maintaining the ability to form stable chelate complexes with nitrogen-containing heterocycles. This coordination chemistry is exemplified in compounds such as the crystal structure of 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinoline carboxylic acid-(O3,O4)-bis-(acetate-O)borate, which demonstrates the geometric and electronic characteristics of such complexes.

The crystallographic analysis of diacetoxyboron-quinoline complexes reveals critical structural features that influence their chemical and biological properties. In the case of the 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxoquinoline derivative, the crystal structure belongs to the monoclinic space group with specific lattice parameters: a = 16.818(9), b = 6.585(4), c = 18.663(4) angstroms, with β = 107.351(7) degrees. The molecular packing demonstrates that the quinoline and borate rings are nearly coplanar, with dihedral angles lower than 2 degrees. This planar arrangement facilitates optimal electronic overlap between the quinoline π-system and the boron coordination center, enhancing the overall stability of the complex through both intramolecular and intermolecular π-π stacking interactions.

The significance of diacetoxyboranyl complexation extends beyond structural considerations to encompass enhanced biological activity profiles. Research has demonstrated that five novel diacetoxyboron complexes incorporating curcumin moiety display remarkable photophysical behaviors, with fluorescence spectra yielding blue to yellow-green emission in solution and yellow to red emission in solid state. Particularly noteworthy is that one such complex displayed the strongest emission and highest quantum efficiency of 0.98 in toluene. The maximal emission of these complexes exhibited large wavelength shifts, and Stokes shifts increased with increasing solvent polarity, indicating significant dipole moment differences between ground and excited states.

Research Trajectory and Contemporary Importance in Medicinal Chemistry

Contemporary research in boron-quinoline chemistry has experienced unprecedented growth, driven by the recognition of boron-containing compounds as viable pharmaceutical agents. The trajectory of this field has been significantly influenced by the successful development and approval of several boron-containing drugs, including bortezomib (Velcade), tavaborole (Kerydin), ixazomib (Ninlaro), crisaborole (Eucrisa), and vaborbactam. These successful clinical applications have demonstrated that boron-containing compounds can overcome traditional concerns about toxicity and bioavailability that previously limited their pharmaceutical development.

The medicinal chemistry importance of boron-quinoline complexes is particularly evident in the development of homeodomain interacting protein kinase 2 inhibitors for anti-fibrotic therapy. Research has demonstrated that quinoline-derived scaffolds incorporating boron functionality can provide specific pharmacological inhibition of homeodomain interacting protein kinase 2, which plays a vital role in kidney fibrosis. The compound BT173, a quinoline-based scaffold, showed specific inhibition capability and strongly inhibited the ability of homeodomain interacting protein kinase 2 to potentiate downstream transcriptional activity of Smad3 in kidney tubular cells. However, challenges with low solubility and relatively low affinity led researchers to develop boron-based analogs such as BT173-A, BT173-B, and BT173-C.

The synthetic methodology for creating these medicinally relevant compounds has been refined through palladium-catalyzed borylation reactions. A novel procedure for the synthesis of borylated quinolines demonstrates palladium-catalyzed C-4 borylation of structurally complex chloroquinolines with bis(pinacolato)diboron under relatively simple and efficient conditions. This methodology represents the first report of palladium-catalyzed borylation of complex chloroquinolines with readily available bis(pinacolato)diboron at the C-4 position. Furthermore, the synthesized borylated quinolines were successfully converted into oxaboroles, trifluoroborate salts, and boronic acids, and also rendered effective in Suzuki reactions.

The development of quinolino-benzoxaboroles represents another significant advancement in this field. Benzoxaborole structures contain a phenyl ring fused with a heterocyclic oxaborole ring moiety, offering considerably more stability and higher hydrolytic resistance compared to corresponding phenylboronic acids. The enhanced acidity of benzoxaboroles allows them to exist predominantly in anionic forms in aqueous solution at physiological pH, resulting in higher water solubility and better pharmacokinetic properties than phenylboronic acids. Research has demonstrated that quinolino-benzoxaborole derivatives exhibit good selectivity against Mycobacterium smegmatis, with minimum inhibitory concentration values ranging from 27 to 110 micromolar.

Comparative Analysis of Different Boron-Containing Quinoline Scaffolds

The structural diversity of boron-containing quinoline scaffolds provides a comprehensive framework for understanding structure-activity relationships and optimizing pharmaceutical properties. Different boron coordination modes offer distinct advantages and limitations, necessitating careful comparative analysis to guide synthetic and medicinal chemistry efforts.

Table 1: Comparative Properties of Boron-Quinoline Scaffold Types

Scaffold Type Coordination Mode Thermal Stability Emission Properties Pharmaceutical Applications
Diacetoxyboron-Quinoline Chelate Complex ~300°C decomposition Blue to yellow-green solution, yellow to red solid Anti-cancer, antimicrobial
Benzoxaborole-Quinoline Fused Ring System High hydrolytic resistance Enhanced quantum efficiency Antifungal, antibacterial
Boronic Acid-Quinoline Covalent B-O bonds Moderate stability Variable based on substitution Protease inhibition
Pinacol Ester-Quinoline Protected Boronic Acid Enhanced stability Dependent on deprotection Suzuki coupling precursors

Benzoxaborole-quinoline complexes demonstrate superior hydrolytic stability compared to conventional boronic acid derivatives. The incorporation of the oxaborole ring system into quinoline frameworks creates compounds that maintain boron functionality while resisting hydrolysis under physiological conditions. This enhanced stability translates into improved pharmaceutical properties, including better oral bioavailability and longer biological half-life. Comparative studies have shown that quinoline-based antimalarial drugs chloroquine and mefloquine exhibit half-lives of approximately one month with 70% to 100% oral bioavailability.

The photophysical properties of different boron-quinoline scaffolds reveal significant variations based on coordination geometry and electronic structure. Four-coordinate monoboron complexes with 8-hydroxyquinolin-5-sulfonate demonstrate distorted tetrahedral coordination geometries with tetrahedral character values of 75.8% and 71.7%. These geometric distortions influence the electronic communication between the quinoline π-system and the boron center, ultimately affecting the emission characteristics and potential applications in optoelectronic devices.

Table 2: Electronic and Photophysical Properties Comparison

Compound Type HOMO-LUMO Gap Emission Wavelength Quantum Efficiency Solvatochromic Behavior
Linear Diboron Quinoline Narrowed by chelation Green to orange Moderate Temperature dependent
Star-shaped Triboron Further reduced gap Orange to red Enhanced Concentration dependent
Monoboron Quinoline Baseline reference Blue region Variable Solvent sensitive
Diacetoxyboron Intermediate Blue to yellow-green Up to 0.98 Polarity dependent

The synthetic accessibility and functional group tolerance of different boron-quinoline scaffolds vary considerably. Palladium-catalyzed borylation methods have proven particularly effective for creating C-4 substituted borylated quinoline scaffolds. The reaction conditions tolerate numerous medicinally important functional groups including amides, oxadiazoles, esters, and nitriles. Gram-scale synthesis has been achieved with minimal yield loss, demonstrating the practical viability of these methods for pharmaceutical development.

Properties

IUPAC Name

diacetyloxyboranyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BF2NO8/c1-8(23)28-19(29-9(2)24)30-18(26)12-7-22(10-4-5-10)15-11(16(12)25)6-13(20)14(21)17(15)27-3/h6-7,10H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFNQRWRKTNKGDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(OC(=O)C)(OC(=O)C)OC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)F)OC)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BF2NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Diacetyloxyboranyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxoquinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities, particularly in antibacterial and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C14H11F2NO4C_{14}H_{11}F_2NO_4 with a molecular weight of 295.24 g/mol. The structure features a quinoline core substituted with cyclopropyl, difluoro, and methoxy groups, which are critical for its biological activity.

PropertyValue
Molecular FormulaC14H11F2NO4C_{14}H_{11}F_2NO_4
Molecular Weight295.24 g/mol
CAS Number112811-72-0
IUPAC NameThis compound

Antibacterial Activity

Several studies have indicated that quinoline derivatives exhibit significant antibacterial properties. The mechanism often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication and transcription. For instance, related compounds have demonstrated low micromolar inhibition against these targets, suggesting that diacetyloxyboranyl derivatives may similarly affect bacterial growth by disrupting DNA processes .

Anticancer Properties

Research has indicated that quinoline-based compounds can inhibit various enzymes involved in DNA methylation processes. Specifically, studies have shown that certain derivatives can inhibit human DNA methyltransferases (DNMTs), which play a crucial role in cancer cell proliferation and survival . The intercalation of these compounds into DNA has been observed to induce conformational changes that hinder enzyme activity .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be significantly influenced by its structural components. Modifications at the C-8 position and the introduction of electron-withdrawing groups (like fluorine) enhance potency against bacterial strains. A comparative analysis of similar compounds has shown that those with more hydrophobic regions tend to exhibit improved membrane permeability and bioavailability .

Case Studies

  • Inhibition of DNA Methyltransferases : A study highlighted the effectiveness of quinoline derivatives in inhibiting DNMTs, showcasing IC50 values ranging from 1.9 to 3.5 µM for various analogs. This suggests potential therapeutic applications in cancer treatment through epigenetic modulation .
  • Antibacterial Efficacy : In vitro assays demonstrated that related quinoline compounds were effective against a range of Gram-positive and Gram-negative bacteria. The mechanism involved the disruption of DNA replication processes which is vital for bacterial survival .
  • Photocycloaddition Reactions : Research has also explored the use of diacetyloxyboranyl derivatives in photocycloaddition reactions, indicating their versatility in synthetic chemistry and potential applications in drug development .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinoline derivatives, including diacetyloxyboranyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxoquinoline-3-carboxylate. Research indicates that compounds in this class exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • In vitro Studies : Compounds similar to diacetyloxyboranyl derivatives have shown IC50 values ranging from 0.45 to 2.98 µM against leukemia and colon cancer cell lines, suggesting potent antiproliferative activity .
  • Mechanism of Action : These compounds may induce apoptosis through caspase activation and downregulation of oncogenes, which is critical for their anticancer efficacy .

Antimicrobial Activity

Quinoline derivatives are also recognized for their broad-spectrum antimicrobial properties. Research indicates that modifications to the quinoline structure can enhance their effectiveness against bacterial and fungal pathogens. For example:

  • Broader Spectrum : Certain derivatives have demonstrated superior antimicrobial activity compared to traditional antibiotics, making them promising candidates for new therapeutic agents .

Pharmacological Insights

The pharmacological profile of this compound suggests it may act through multiple biological pathways:

  • DNA Intercalation : Quinoline compounds can intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : They may inhibit key enzymes involved in cancer cell proliferation and microbial resistance mechanisms.

Case Study 1: Anticancer Efficacy

A study conducted on a series of quinoline derivatives reported significant anticancer effects against non-small cell lung cancer (NSCLC) models. The lead compound exhibited a marked reduction in tumor growth when administered in vivo, supporting its potential as a chemotherapeutic agent .

Case Study 2: Antimicrobial Activity

Another investigation evaluated the antimicrobial efficacy of modified quinolines against resistant strains of bacteria. Results showed that certain derivatives displayed enhanced activity compared to existing treatments, indicating their potential for addressing antibiotic resistance .

Comparison with Similar Compounds

Core Structural Similarities and Differences

The compound shares its quinoline backbone with several fluoroquinolone intermediates and active pharmaceutical ingredients (APIs). Key analogs include:

Compound Name Substituents (Position 3) Substituents (Position 8) Molecular Weight Key Applications
Diacetyloxyboranyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxoquinoline-3-carboxylate Diacetyloxyboranyl ester Methoxy ~395.3 (estimated) Probable intermediate for boron-modified fluoroquinolones
Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate Ethyl ester Methoxy 337.32 Intermediate for moxifloxacin, gatifloxacin
Moxifloxacin Carboxylic acid Methoxy 437.9 Antibacterial API (fluoroquinolone class)
3-Diethylcarbamoyl-2',4'-difluorobiphenyl-4-yl 2,6-dichloro-5-fluoropyridine-3-carboxylate Diethylcarbamoyl-biphenyl N/A Not reported Structural studies only

Key Observations :

  • The diacetyloxyboranyl ester in the target compound replaces the ethyl ester found in intermediates like the ethyl carboxylate derivative . Boron’s electron-deficient nature may enhance reactivity or serve as a leaving group in prodrug activation.
  • The methoxy group at position 8 is conserved across analogs, a critical feature for fluoroquinolone antibacterial activity .
  • Compared to the biphenyl-pyridine carboxylate in , the quinoline core of the target compound is more relevant to antimicrobial applications.

Spectroscopic and Functional Comparisons

  • NMR Profiling : In analogs like moxifloxacin, NMR chemical shifts (e.g., δ 8.6–8.8 ppm for H-2) correlate with electronic effects of substituents . The diacetyloxyboranyl group would likely alter chemical shifts in regions A and B (positions 29–36 and 39–44), as seen in for structurally modified rapamycin analogs.
  • Bioactivity: Fluoroquinolones inhibit bacterial DNA gyrase.

Preparation Methods

Reaction Mechanism

Triacetoxyboron acts as a Lewis acid, coordinating with the carboxylate oxygen of the quinolone intermediate. The boron center undergoes esterification, displacing acetate groups to form the final borate ester.

Optimized Conditions :

  • Molar Ratio : 1:1.2 (quinolone acid : triacetoxyboron).

  • Solvent : Excess acetic acid serves as both solvent and reactant.

  • Temperature : 110–120°C for 4–6 hours.

  • Yield : 65–70% after purification.

Purification and Crystallization

Post-reaction, the mixture is cooled to room temperature, and unreacted acetic acid is removed via reduced-pressure distillation. The crude product is recrystallized from ethanol to achieve >99% purity.

Key Observations :

  • Crystal Structure : X-ray diffraction confirms a monoclinic crystal system (space group P2₁/n) with planar borate and quinolone rings.

  • Stability : Intermolecular hydrogen bonds (O–H···O) and π-π stacking enhance crystalline stability.

Comparative Analysis of Alternative Methods

Acyl Chloride Intermediate Route

A patent-derived approach involves converting the quinolone carboxylic acid to its acyl chloride using thionyl chloride (SOCl₂) in dry toluene. The acyl chloride is then reacted with boric acid derivatives under anhydrous conditions:

Quinolone-COCl+B(OAc)3Quinolone-CO-O-B(OAc)2+AcCl\text{Quinolone-COCl} + \text{B(OAc)}3 \rightarrow \text{Quinolone-CO-O-B(OAc)}2 + \text{AcCl}

Advantages :

  • Higher reactivity of acyl chloride improves boronation efficiency.

  • Reduced reaction time (2–3 hours).

Challenges :

  • Handling moisture-sensitive intermediates requires inert conditions.

  • Byproduct (HCl) necessitates efficient gas scrubbing.

One-Pot Synthesis

A streamlined method combines ester hydrolysis and boronation in a single reactor. After alkaline hydrolysis, triacetoxyboron is added directly to the reaction mixture, eliminating intermediate isolation.

Efficiency Metrics :

  • Overall Yield : 60–65%.

  • Purity : 98.5% (HPLC).

Quality Control and Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.52 (s, 1H, quinoline-H), 4.12 (m, 1H, cyclopropyl-CH), 3.98 (s, 3H, OCH₃), 2.21 (s, 6H, B(OAc)₂).

  • IR (KBr): 1745 cm⁻¹ (C=O ester), 1630 cm⁻¹ (quinolone C=O).

Chromatographic Purity

  • HPLC : Retention time = 12.3 min (C18 column, acetonitrile/water 70:30).

  • Impurity Profile : Total impurities <0.5%.

Industrial-Scale Considerations

Solvent Recovery

Distillation under reduced pressure recovers >90% of acetic acid, reducing waste and production costs.

Environmental Impact

  • Waste Streams : Acetic acid and ethanol are recycled.

  • E-Factor : 8.2 (kg waste/kg product), comparable to pharmaceutical industry standards .

Q & A

Q. What are the key synthetic pathways for preparing Diacetyloxyboranyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxoquinoline-3-carboxylate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves three critical steps:

Cyclization : Reacting intermediates like 2-(2,4,5-trifluoro-3-methoxybenzoyl)acetic acid ethyl ester with triethyl orthoformate in DMF under reflux conditions to form the ethoxymethylene derivative .

Hydrolysis : Acidic hydrolysis (e.g., H₂SO₄ in acetic acid) of the ethyl ester to yield the free carboxylic acid .

Condensation : Reaction with amines (e.g., 2-methylpiperazine) in polar solvents like DMSO at elevated temperatures to form the final derivative .

  • Optimization Factors :
  • Solvent choice : DMF or DMSO enhances solubility and reaction efficiency .
  • Catalysts : Triethylamine aids in deprotonation during acyl-chlorination steps .
  • Temperature : Reflux conditions (~100–120°C) improve cyclization kinetics .
    Purity (>98%) is achieved via recrystallization or chromatography, validated by HPLC .

Q. How is the crystal structure of this compound determined, and what are its critical crystallographic parameters?

  • Methodological Answer : X-ray diffraction (single-crystal) is the gold standard. Key parameters include:
  • Crystal System : Monoclinic (space group C2/c) .
  • Unit Cell Dimensions :
  • a=16.395A˚,b=17.732A˚,c=12.199A˚a = 16.395 \, \text{Å}, \, b = 17.732 \, \text{Å}, \, c = 12.199 \, \text{Å}
  • β=123.71,V=2950.1A˚3\beta = 123.71^\circ, \, V = 2950.1 \, \text{Å}^3 .
  • Data Collection : Enraf–Nonius CAD-4 diffractometer with graphite-monochromated Cu-Kα radiation .
    Structural confirmation relies on bond lengths (e.g., C=O at 1.22 Å) and torsion angles, validated via SHELX refinement software .

Advanced Research Questions

Q. What methodologies are recommended for resolving impurities such as difluorohydroxy and difluoromethoxy analogues during synthesis?

  • Methodological Answer : Impurity profiling requires:
  • HPLC with Pharmacopeial Standards : Use a C18 column, UV detection at 254 nm, and gradient elution (e.g., 0.1% TFA in acetonitrile/water) to separate derivatives like difluorohydroxy (RT ~1.3 min) and difluoromethoxy (RT ~2.3 min) analogues .
  • Detection Limits : Impurities <0.05% are disregarded per ICH guidelines .
  • Synthetic Controls : Adjust methoxylation steps (e.g., NaF in DMF) to minimize hydroxylation side reactions .

Q. How can researchers optimize the condensation of this compound with amines or heterocycles to synthesize novel fluoroquinolone derivatives?

  • Methodological Answer : Key strategies include:
  • Solvent Selection : DMSO or acetonitrile enhances nucleophilicity of amines .
  • Catalysts : Use 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to deprotonate amines and accelerate coupling .
  • Reaction Monitoring : Track progress via TLC (silica gel, ethyl acetate/hexane) or LC-MS for intermediates .
    Example: Condensation with 3-aminopyrrolidine in acetonitrile under reflux yields derivatives with antibacterial activity (mass spec m/z 345) .

Q. In cases of conflicting purity data from different synthesis batches, what orthogonal analytical techniques should be employed to verify structural integrity?

  • Methodological Answer : Resolve discrepancies using:
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., cyclopropyl CH₂ at δ 1.2–1.5 ppm, quinolone C=O at δ 165 ppm) .
  • HPLC-MS : Detect trace impurities (e.g., ethyl ester hydrolysis byproducts) .
  • XRD : Cross-validate crystallinity and polymorphic forms .
  • Elemental Analysis : Match calculated vs. found C/H/N ratios (e.g., C 60.23% vs. 60.37%) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points (e.g., 183–187°C vs. 243–245°C) for related derivatives?

  • Methodological Answer : Such variations arise from:
  • Polymorphism : Recrystallize from different solvents (e.g., chloroform vs. methanol) to isolate stable forms .
  • Hydration/Solvation : Thermogravimetric analysis (TGA) identifies bound solvents (e.g., acetic acid residues) .
  • Purity : DSC endotherms distinguish broad melting ranges (impure) vs. sharp peaks (pure) .

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